(2R)-2-Fluoropropan-1-ol: A Chiral Synthon for Advanced Pharmaceutical Development
(2R)-2-Fluoropropan-1-ol: A Chiral Synthon for Advanced Pharmaceutical Development
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Introduction: The Strategic Advantage of Fluorine in Chiral Building Blocks
The introduction of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] When fluorine is incorporated into a chiral molecule, the resulting fluorinated stereocenter can impart unique conformational constraints and electronic properties, making such compounds highly valuable as building blocks in the synthesis of enantiomerically pure pharmaceuticals.[2]
(2R)-2-Fluoropropan-1-ol is a prime example of such a chiral fluorinated building block.[3] This seemingly simple three-carbon alcohol, bearing a fluorine atom at its stereogenic center, serves as a versatile synthon for the construction of complex molecular architectures with precise stereochemical control. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of (2R)-2-Fluoropropan-1-ol, offering insights into its utility for drug discovery and development professionals.
Chemical Identity and Physicochemical Properties
(2R)-2-Fluoropropan-1-ol is a colorless liquid at room temperature. Its fundamental chemical and physical properties are summarized in the table below. While some experimental values are available, many are computed and should be considered as such.
| Property | Value | Source |
| IUPAC Name | (2R)-2-fluoropropan-1-ol | [3] |
| CAS Number | 876747-18-1 | [3] |
| Molecular Formula | C₃H₇FO | [3] |
| Molecular Weight | 78.09 g/mol | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | Not experimentally determined; Predicted: ~85.1 °C | |
| Melting Point | Not experimentally determined | |
| Density | Not experimentally determined | |
| Solubility | Expected to be soluble in a range of organic solvents. | |
| Specific Rotation [α]D | Not experimentally determined | |
| XLogP3 | 0.3 | [3] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
Molecular Structure and Stereochemistry
The defining feature of (2R)-2-Fluoropropan-1-ol is its single stereocenter at the C2 position, which imparts chirality to the molecule. The "(2R)" designation indicates the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. The fluorine atom, being the most electronegative substituent, plays a crucial role in the molecule's electronic properties and its interactions with other molecules.
Diagram: Chemical Structure of (2R)-2-Fluoropropan-1-ol
Caption: 2D representation of (2R)-2-Fluoropropan-1-ol.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of (2R)-2-Fluoropropan-1-ol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl (CH₃), methine (CH), and methylene (CH₂OH) protons. The coupling of these protons with the adjacent fluorine atom will result in characteristic splitting patterns (doublets or doublet of doublets). The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the three carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F).
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[4] For (2R)-2-Fluoropropan-1-ol, a single resonance is expected, which will be split by the adjacent methine proton and potentially by the methyl protons, providing valuable structural information.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A strong absorption band corresponding to the C-F bond stretching will also be present, typically in the 1000-1100 cm⁻¹ region.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural elucidation.
Enantioselective Synthesis
The synthesis of enantiomerically pure (2R)-2-Fluoropropan-1-ol is a key challenge and a subject of significant research interest. Several strategies have been developed to achieve high enantioselectivity.
From Chiral Precursors: (R)-Methyl Lactate
A common and efficient method involves the use of readily available chiral starting materials. (R)-Methyl lactate is an excellent precursor for this transformation.
Diagram: Synthesis from (R)-Methyl Lactate
Caption: Synthetic pathway from (R)-Methyl Lactate.
Explanatory Protocol:
-
Protection of the Hydroxyl Group: The secondary hydroxyl group of (R)-methyl lactate is first protected with a suitable protecting group (e.g., benzyl, silyl) to prevent its reaction in subsequent steps.
-
Reduction of the Ester: The methyl ester is then reduced to a primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H).
-
Fluorination: The now-free secondary hydroxyl group is converted to a fluoride. This is a critical step, and various fluorinating reagents can be employed, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). This reaction typically proceeds with inversion of configuration (SN2 mechanism), hence starting from an (S)-configured precursor would yield the (R)-fluoroalcohol.
-
Deprotection: Finally, the protecting group on the primary alcohol is removed under appropriate conditions to yield the desired (2R)-2-Fluoropropan-1-ol.
From Chiral Epoxides
Another effective strategy involves the ring-opening of a chiral epoxide. Starting with an enantiomerically pure epoxide, such as (R)-propylene oxide, allows for the stereospecific introduction of the fluorine and hydroxyl groups.
Diagram: Synthesis from a Chiral Epoxide
Caption: Synthesis from a chiral epoxide.
Explanatory Protocol:
The regioselective ring-opening of the epoxide is crucial. The fluoride nucleophile will preferentially attack the less sterically hindered carbon atom (C1), leading to the formation of the 1-fluoro-2-propanol isomer. To obtain the desired 2-fluoro-1-propanol, a different synthetic route starting from a different chiral precursor would be necessary, for example, by converting a chiral glycidol derivative.
Reactivity and Chemical Transformations
The chemical reactivity of (2R)-2-Fluoropropan-1-ol is dictated by its two functional groups: the primary hydroxyl group and the secondary fluoride.
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Reactions of the Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions, such as:
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Oxidation: Oxidation to the corresponding aldehyde, (2R)-2-fluoropropanal, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Formation of ethers via Williamson ether synthesis or other methods.
-
-
Reactions involving the Fluorine Atom: The C-F bond is generally strong and less reactive than other carbon-halogen bonds. Nucleophilic substitution of the fluorine atom is challenging and typically requires harsh conditions.
Applications in Drug Development
The primary application of (2R)-2-Fluoropropan-1-ol is as a chiral building block in the synthesis of complex pharmaceutical agents. Its incorporation can lead to improved drug properties.
A notable example is its use in the synthesis of precursors to Aprepitant , a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The stereochemistry and the presence of the fluorine atom in the building block are critical for the drug's biological activity.
Furthermore, its structural motif is found in various investigational drugs, including potential antiviral and anti-cancer agents, where the unique properties of the fluorinated stereocenter are exploited to enhance efficacy and pharmacokinetic profiles. The development of antiviral drugs often involves the use of nucleoside analogues, and fluorinated building blocks can be key components in their synthesis.[6][7][8]
Safety and Handling
(2R)-2-Fluoropropan-1-ol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] It is classified as a flammable liquid and may be harmful if swallowed or in contact with skin.[5] It can cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[9]
Conclusion
(2R)-2-Fluoropropan-1-ol stands out as a valuable and versatile chiral building block for the pharmaceutical industry. Its unique combination of a stereogenic center and a fluorine atom provides a powerful tool for medicinal chemists to design and synthesize novel drug candidates with enhanced properties. The continued development of efficient and scalable enantioselective synthetic routes to this compound will undoubtedly fuel further innovation in drug discovery and development, leading to the creation of safer and more effective medicines.
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+R-COOH
Configuration at C2 is Retained